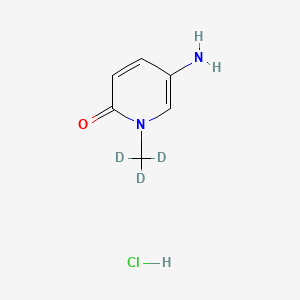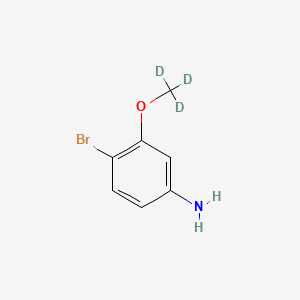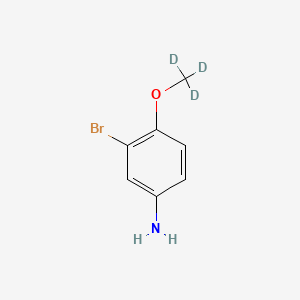
5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinone core substituted with an amino group and a trideuteriomethyl group, which is a deuterium-labeled methyl group. The hydrochloride form enhances its solubility in water, making it easier to handle in various experimental settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE typically involves multi-step organic synthesis. One common approach is to start with a pyridinone precursor, which undergoes nitration to introduce the amino group. The trideuteriomethyl group can be introduced via a deuterium exchange reaction using deuterated reagents. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to a wide range of functionalized pyridinone derivatives.
Aplicaciones Científicas De Investigación
5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the trideuteriomethyl group can influence the compound’s metabolic stability and binding affinity. The deuterium atoms can slow down metabolic processes, leading to prolonged activity and reduced side effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-methylpyridin-2-one: Similar structure but without deuterium labeling.
5-Amino-1-ethylpyridin-2-one: Contains an ethyl group instead of a trideuteriomethyl group.
5-Amino-1-(trifluoromethyl)pyridin-2-one: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
Uniqueness
The presence of the trideuteriomethyl group in 5-AMINO-1-(METHYL-D3)PYRIDIN-2(1H)-ONE HYDROCHLORIDE makes it unique compared to its analogs. Deuterium labeling can enhance the compound’s metabolic stability and reduce its rate of degradation, making it a valuable tool in drug development and other scientific applications.
Propiedades
IUPAC Name |
5-amino-1-(trideuteriomethyl)pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h2-4H,7H2,1H3;1H/i1D3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWRDMPNTASXAM-NIIDSAIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=CC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Fluoro-5-(methoxy-d3)phenyl]methanamine](/img/structure/B8135029.png)









![[2-(4-Aminophenoxy)phenyl]aceticacid](/img/structure/B8135096.png)

